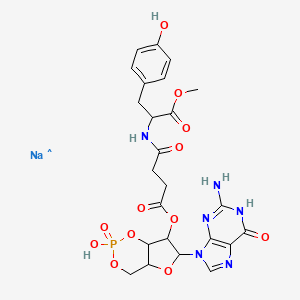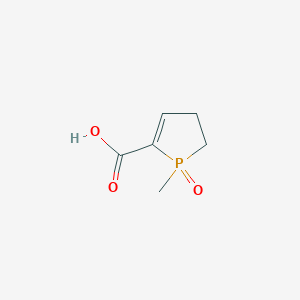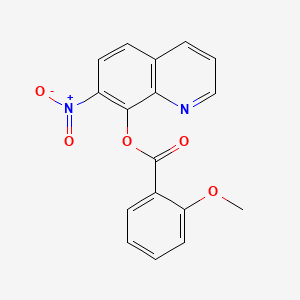
(7-nitroquinolin-8-yl) 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-nitroquinolin-8-yl) 2-methoxybenzoate is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of quinoline and benzoic acid, characterized by the presence of a nitro group on the quinoline ring and a methoxy group on the benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) 2-methoxybenzoate typically involves the esterification of 7-nitroquinoline-8-ol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(7-nitroquinolin-8-yl) 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields (7-aminoquinolin-8-yl) 2-methoxybenzoate.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
科学的研究の応用
(7-nitroquinolin-8-yl) 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-nitroquinolin-8-yl) 2-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
(7-nitroquinolin-8-yl) benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
(7-aminoquinolin-8-yl) 2-methoxybenzoate:
Uniqueness
(7-nitroquinolin-8-yl) 2-methoxybenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
特性
CAS番号 |
29007-18-9 |
|---|---|
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC名 |
(7-nitroquinolin-8-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-3-2-6-12(14)17(20)24-16-13(19(21)22)9-8-11-5-4-10-18-15(11)16/h2-10H,1H3 |
InChIキー |
ODOTVCYQNVAHLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


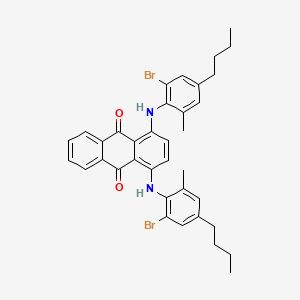
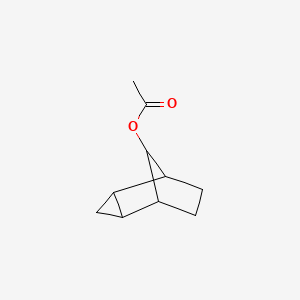
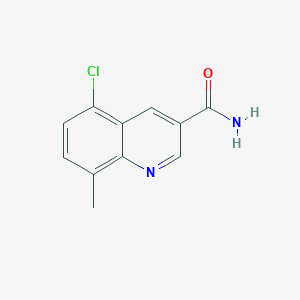
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)

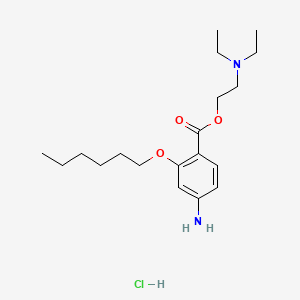
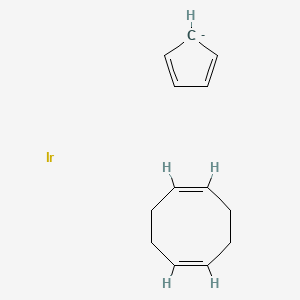
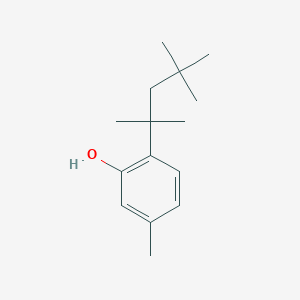
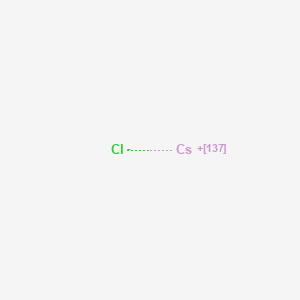

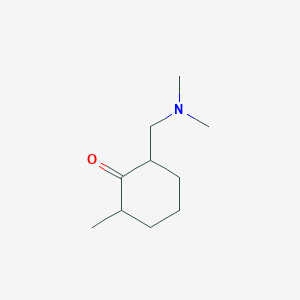
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
